

3-Nitroquinolin-4-ol: A Versatile Scaffold in Modern Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Nitroquinolin-4-ol

Cat. No.: B021240

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

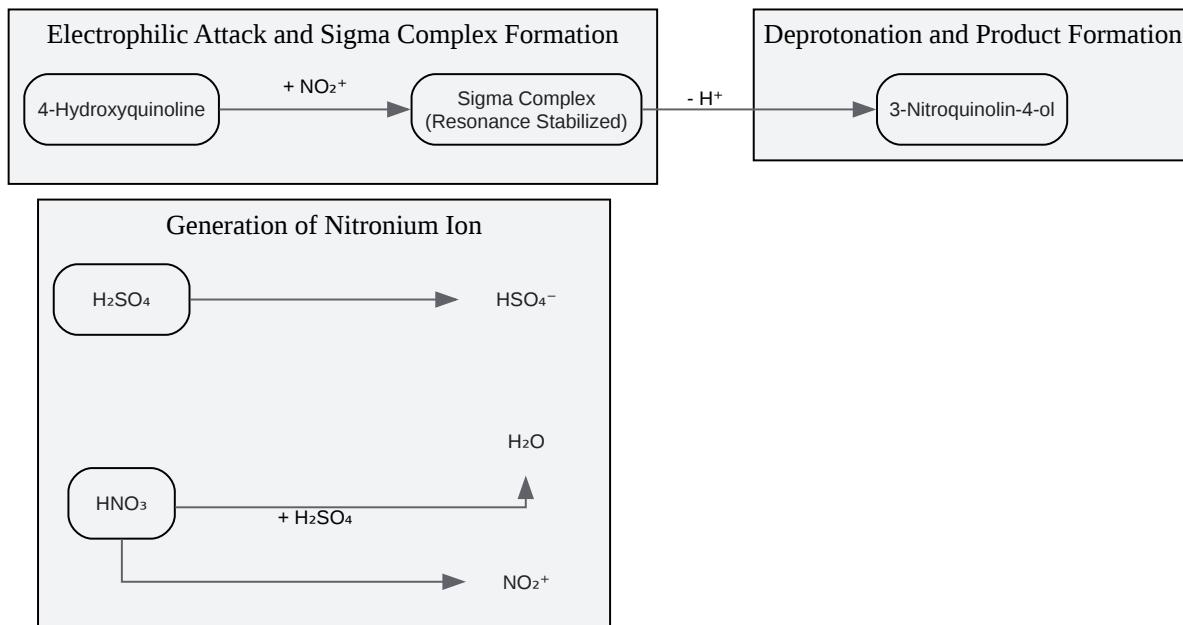
Abstract

3-Nitroquinolin-4-ol, a key heterocyclic compound, has emerged as a pivotal building block in the landscape of organic synthesis. Its unique electronic and structural features, characterized by the presence of a nitro group, a hydroxyl moiety, and a quinoline core, render it a versatile precursor for a diverse array of complex molecules. This guide provides a comprehensive overview of the synthesis, characterization, and synthetic utility of **3-nitroquinolin-4-ol**, with a particular focus on its application in the development of pharmaceutical intermediates and other functional organic materials. Detailed experimental protocols, mechanistic insights, and a thorough analysis of its reactivity are presented to empower researchers in leveraging the full potential of this valuable synthetic intermediate.

Introduction: The Strategic Importance of 3-Nitroquinolin-4-ol

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds. The introduction of a nitro group and a hydroxyl function at the 3- and 4-positions, respectively, bestows upon the quinoline ring a unique reactivity profile. The electron-withdrawing nature of the nitro group significantly influences the electron density of the heterocyclic system, activating it for certain transformations and directing the regioselectivity of others. Concurrently, the hydroxyl group

provides a handle for a variety of chemical modifications. This duality makes **3-nitroquinolin-4-ol** an attractive starting material for the synthesis of polysubstituted quinolines, which are often challenging to prepare via other routes.


Synthesis and Characterization of 3-Nitroquinolin-4-ol

The most common and practical synthesis of **3-nitroquinolin-4-ol** involves the direct nitration of 4-hydroxyquinoline. This electrophilic aromatic substitution reaction is typically carried out using a mixture of nitric acid and a suitable solvent, such as acetic acid or propionic acid.

Mechanistic Insights into the Regioselective Nitration

The regioselectivity of the nitration of 4-hydroxyquinoline is a critical aspect of this synthesis. The hydroxyl group at the 4-position is a powerful activating group and an ortho-, para-director. However, the pyridine ring of the quinoline system is electron-deficient and deactivating towards electrophilic substitution. The interplay of these electronic effects directs the incoming electrophile, the nitronium ion (NO_2^+), to the 3-position. The reaction proceeds via a standard electrophilic aromatic substitution mechanism, involving the formation of a resonance-stabilized carbocation intermediate (a sigma complex).

Diagram 1: Proposed Mechanism of Nitration of 4-Hydroxyquinoline

[Click to download full resolution via product page](#)

Caption: Generation of the nitronium ion and its subsequent electrophilic attack on the electron-rich position of 4-hydroxyquinoline.

Detailed Experimental Protocol for the Synthesis of 3-Nitroquinolin-4-ol

Materials:

- 4-Hydroxyquinoline
- Propionic acid (or Glacial Acetic Acid)
- Concentrated Nitric Acid (68%)
- Ethanol

- Petroleum Ether
- Procedure:
 - In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 4-hydroxyquinoline (1.0 eq) in propionic acid under stirring.
 - Heat the mixture to reflux (approximately 120-140 °C).
 - Slowly add a solution of concentrated nitric acid (1.2 eq) in propionic acid dropwise to the refluxing mixture over a period of 1-1.5 hours.
 - After the addition is complete, continue to reflux the reaction mixture for an additional hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
 - Allow the mixture to cool to room temperature. A yellow precipitate of **3-nitroquinolin-4-ol** will form.
 - Filter the precipitate and wash the filter cake sequentially with ethanol and petroleum ether to remove any unreacted starting materials and impurities.
 - Dry the resulting yellow solid under vacuum to obtain pure **3-nitroquinolin-4-ol**.

Characterization Data

The identity and purity of the synthesized **3-nitroquinolin-4-ol** should be confirmed by standard analytical techniques.


Property	Value	Source
Molecular Formula	C ₉ H ₆ N ₂ O ₃	[1]
Molecular Weight	190.16 g/mol	[1]
Appearance	Tan to yellow solid	
Melting Point	>300 °C	
¹ H NMR (DMSO-d ₆ , 400 MHz), δ (ppm)	9.00 (s, 1H), 8.64 (s, 1H), 7.91 (d, J=8.4 Hz, 1H), 7.85 (d, J=8.4 Hz, 1H), 7.55 (t, J=7.6 Hz, 1H), 7.30 (t, J=7.6 Hz, 1H)	[2]
¹³ C NMR (DMSO-d ₆ , 100 MHz), δ (ppm)	174.2, 141.8, 139.5, 133.4, 126.1, 125.3, 124.8, 119.6, 118.9	
IR (KBr), ν (cm ⁻¹)	3450 (O-H), 3100 (N-H), 1650 (C=O), 1540 (NO ₂ , asym), 1350 (NO ₂ , sym)	
Mass Spec (EI), m/z	190 (M ⁺), 144, 116	[1]

Reactivity and Synthetic Applications of 3-Nitroquinolin-4-ol

3-Nitroquinolin-4-ol is a versatile building block due to the presence of two key functional groups: the nitro group and the hydroxyl group. These groups can be selectively transformed to introduce a variety of substituents and build molecular complexity.

Reduction of the Nitro Group: A Gateway to 3-Aminoquinolines

The reduction of the nitro group to an amino group is one of the most important transformations of **3-nitroquinolin-4-ol**. This reaction provides access to 3-aminoquinolin-4-ol, a valuable intermediate for the synthesis of a wide range of biologically active molecules, including kinase inhibitors and other therapeutic agents.

Diagram 2: General Scheme for the Reduction of **3-Nitroquinolin-4-ol**[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 3-Nitro-4-quinolinol | C9H6N2O3 | CID 316988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [3-Nitroquinolin-4-ol: A Versatile Scaffold in Modern Organic Synthesis]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b021240#3-nitroquinolin-4-ol-as-a-building-block-in-organic-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com